Z-Arg-Arg-4MbNA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

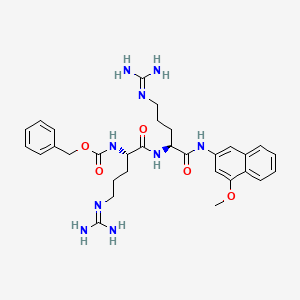

Z-Arg-Arg-4MbNA is a useful research compound. Its molecular formula is C31H41N9O5 and its molecular weight is 619.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Z-Arg-Arg-4MbNA is primarily utilized as a substrate to measure the activity of cathepsin B, a lysosomal cysteine protease involved in intracellular protein degradation. The compound releases a fluorescent product (4-Methoxy-β-naphthylamine or 4MβNA) upon cleavage by cathepsin B, allowing for sensitive detection and quantification of protease activity. This property makes it valuable for:

- Studying Cathepsin B Activity : Researchers employ this compound to investigate the enzymatic activity of cathepsin B in various biological contexts, including cancer and neurodegenerative diseases. Elevated levels of cathepsin B are associated with conditions such as Alzheimer's disease and traumatic brain injury .

Cancer Research

In cancer research, this compound is used to explore the role of proteases in tumor progression and metastasis. Cathepsin B is implicated in tumor invasion and metastasis due to its ability to degrade extracellular matrix components. The compound's application includes:

- Assessment of Tumor Microenvironment : By measuring cathepsin B activity in tumor samples, researchers can gain insights into the tumor microenvironment's remodeling processes that facilitate cancer progression .

Neurobiology

This compound's role extends into neurobiology, particularly concerning neurodegenerative diseases:

- Investigating Neurological Disorders : The compound aids in understanding how increased cathepsin B activity correlates with neurological disorders, providing a potential biomarker for disease progression and therapeutic targets .

Methodological Applications

The methodology involving this compound typically includes:

- Cell Lysis : Cells are lysed without disrupting lysosomes to preserve protease activity.

- Incubation : The lysate is incubated with this compound under optimal conditions.

- Fluorescence Measurement : The fluorescence intensity corresponding to the released 4MβNA is measured using spectrophotometry or fluorometry, allowing quantification of protease activity .

Therapeutic Implications

Given its involvement in critical cellular processes, this compound may have implications for developing therapeutic strategies targeting cathepsin B:

- Potential Drug Development : Inhibitors designed to target cathepsin B could be screened using this compound as a substrate, facilitating the discovery of new treatments for diseases characterized by aberrant protease activity .

Case Studies and Findings

Several studies have employed this compound to elucidate various biological phenomena:

Eigenschaften

Molekularformel |

C31H41N9O5 |

|---|---|

Molekulargewicht |

619.7 g/mol |

IUPAC-Name |

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C31H41N9O5/c1-44-26-18-22(17-21-11-5-6-12-23(21)26)38-27(41)24(13-7-15-36-29(32)33)39-28(42)25(14-8-16-37-30(34)35)40-31(43)45-19-20-9-3-2-4-10-20/h2-6,9-12,17-18,24-25H,7-8,13-16,19H2,1H3,(H,38,41)(H,39,42)(H,40,43)(H4,32,33,36)(H4,34,35,37)/t24-,25-/m0/s1 |

InChI-Schlüssel |

UGENMPCCAUJPMX-DQEYMECFSA-N |

SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |

Isomerische SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |

Kanonische SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |

Piktogramme |

Health Hazard |

Sequenz |

RR |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.